2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-14-19-18-22(20-14)17(23)16(26-18)15(21-8-10-25-11-9-21)12-4-6-13(24-2)7-5-12/h4-7,15,23H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGAFULOEFCSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities. The structural complexity and the presence of various functional groups make it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that certain thiazole derivatives possess IC50 values in the low micromolar range against pathogenic bacteria, suggesting potent antimicrobial effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiazole-containing compounds have demonstrated cytotoxicity against different cancer cell lines. For example, one study reported that thiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against specific cancer cell lines . The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhances the anticancer activity of these compounds.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological effects may be mediated through interactions with specific cellular targets. The presence of the morpholino group may enhance solubility and facilitate cellular uptake, leading to increased bioactivity.
Case Study 1: Anticancer Efficacy
In a recent study involving various thiazole derivatives, researchers found that compounds with similar structural features to this compound exhibited significant antiproliferative effects on A431 cells (human epidermoid carcinoma). The study highlighted that modifications to the phenyl ring significantly influenced cytotoxicity levels .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.98 ± 1.22 | A431 |
| Compound B | <10 | Jurkat |
| 2-Ethyl... | <23 | A431 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that several compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the thiazole ring is crucial for antimicrobial efficacy .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Scientific Research Applications
Structural Characteristics
The compound is classified as a thiazole derivative, which is characterized by the presence of a thiazole ring and a triazole moiety. These heterocyclic compounds are known for their versatility in medicinal chemistry due to their ability to participate in various chemical reactions and interactions. The molecular formula is with a molecular weight of approximately 374.5 g/mol .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can inhibit the growth of various bacterial strains. For instance, derivatives of thiazoles have been tested against Staphylococcus aureus and Escherichia coli with promising results .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Various studies have explored the anticancer activity of thiazole and triazole derivatives against different cancer cell lines. For example, compounds containing similar moieties have shown efficacy against human glioblastoma and melanoma cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . This suggests that this compound could be explored further as a COX inhibitor.
Synthesis and Biological Evaluation
A recent study synthesized several thiazole derivatives and evaluated their antimicrobial activity using the MTT assay against various pathogens. Among these derivatives, those structurally related to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to elucidate the relationship between the chemical structure of thiazole derivatives and their biological activity. Modifications in substituents on the phenyl ring or variations in the morpholino group have been shown to enhance antimicrobial and anticancer activities significantly . This highlights the importance of structural optimization in developing effective therapeutics.
Chemical Reactions Analysis
Substitution Reactions
The compound’s electron-rich thiazolo-triazole core and substituents enable regioselective substitutions:
-
Morpholino Group : Acts as an electron-donating group, facilitating nucleophilic aromatic substitution at the para position of the triazole ring .
-
4-Methoxyphenyl Group : Undergoes demethylation under acidic conditions (e.g., HBr/AcOH) to form phenolic derivatives .
Example Reaction :
Oxidative Cyclization and Stability
The thiazolo-triazole system exhibits oxidative stability but participates in controlled oxidation:
-
Disulfide Formation : Under DMSO-mediated oxidation, the free thiol intermediate forms a disulfide bridge, enabling cyclization to benzo thiazolo[2,3-c] triazole derivatives .
-
Mechanism : Radical intermediates generated via visible-light activation drive regioselective C–S bond formation .
Radical Trapping Study :
| Additive | Yield Reduction | Implication |
|---|---|---|
| TEMPO | 20% (vs. 90%) | Confirms radical pathway |
Ring-Opening and Functionalization
The thiazole ring undergoes ring-opening under strong basic conditions (e.g., NaOH/EtOH):
-
Reaction : Cleavage of the thiazole S–C bond generates a thiolate intermediate, which reacts with electrophiles (e.g., alkyl halides) .
-
Application : Used to introduce alkyl/aryl groups at the C5 position .
Example :
Biological Activity-Related Reactions
While primarily studied for pharmacological properties, the compound’s reactivity in biological systems includes:
-
Hydrogen Bonding : The morpholino oxygen and triazole nitrogen participate in H-bonding with enzymes (e.g., COX-2 inhibition) .
-
Metabolic Demethylation : The 4-methoxy group is metabolized to a hydroxyl group in vivo, enhancing solubility .
Structure-Activity Relationship (SAR) :
| Modification | Biological Impact |
|---|---|
| Morpholino substitution | ↑ Solubility and bioavailability |
| 4-Methoxy to hydroxyl | ↑ Anti-inflammatory activity |
Spectroscopic Characterization
Key data supporting reaction outcomes:
-
¹H/¹³C NMR : Confirms regioselectivity in cyclocondensation (e.g., δ 7.44–7.50 ppm for aromatic protons; δ 161.1 ppm for carbonyl) .
-
X-ray Crystallography : Validates exclusive formation of (2-(4-methoxyphenyl)-6-methylthiazolo-triazol-5-yl)methanone regioisomer .
Selected ¹³C NMR Shifts :
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| Thiazole C2 | 123.1 | Quaternary |
| Triazole C5 | 156.8 | N-linked |
| Methoxy OCH₃ | 55.8 | -OCH₃ |
Comparison with Similar Compounds
Key Observations :
- The morpholino-methyl substituent is unique compared to other derivatives bearing amino, aryl, or heteroaromatic groups, which may enhance solubility and target engagement .
Anticonvulsant Activity
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibited selective activity against maximal electroshock (MES)-induced seizures (ED₅₀ = 38.2 mg/kg), attributed to the electron-withdrawing fluoro group enhancing blood-brain barrier penetration .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) models, suggesting dual mechanisms of action .
The target compound’s 4-methoxyphenyl group may reduce anticonvulsant potency compared to halogenated analogs due to decreased electrophilicity.
Anticancer Activity
- 5-Arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (269a–e): Showed IC₅₀ values of 1.2–8.7 µM against MCF-7 and HeLa cell lines, outperforming non-conjugated amide derivatives .
- Halo-substituted N-arylacetamides : Demonstrated enhanced cytotoxicity (e.g., 4-chloro derivative: IC₅₀ = 3.1 µM) due to improved DNA intercalation .
Antimicrobial Activity
- Thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones : Exhibited moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
- Morpholine derivatives : Often associated with enhanced Gram-negative activity due to improved membrane penetration .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs) : Halogen substituents (e.g., 4-fluoro in 3c) enhance anticonvulsant and anticancer activities by increasing electrophilicity and binding affinity .
Hydrogen-Bond Donors: The 6-hydroxyl group in the target compound may improve solubility but reduce metabolic stability compared to 6-ketone derivatives .
Heterocyclic Moieties: Morpholino and piperazine groups improve pharmacokinetic profiles, as seen in analogs like (Z)-5-((4-(2-hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6c) .
Q & A
Q. How to reconcile discrepancies in biological activity data for structurally analogous compounds?
- Methodological Answer :
- Assay Variability : Standardize antifungal testing using CLSI M38-A2 guidelines for consistent inoculum sizes .
- Structure-Activity Refinement : Compare MIC values of analogs with/without the ethyl group to isolate its role in membrane penetration .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
